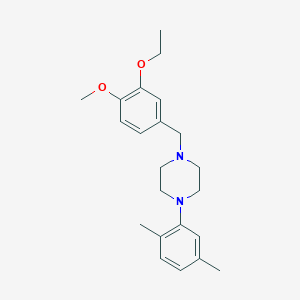acetate](/img/structure/B4922005.png)
ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate, also known as EOPA, is a chemical compound that belongs to the family of coumarin derivatives. EOPA has been widely studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate is not fully understood. However, studies have suggested that ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and physiological effects:
ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth in animal models. ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has also been found to exhibit anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate is its potential as a scaffold for the development of new drug candidates. ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has also been found to exhibit a wide range of biological activities, making it a promising compound for further study. However, one of the limitations of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate is its low solubility in water, which may limit its application in some experiments.
Zukünftige Richtungen
There are several future directions for the study of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate. One area of research is the development of new ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic benefits of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate in various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, the mechanism of action of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate needs to be further elucidated to fully understand its biological effects.
Synthesemethoden
The synthesis of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate involves the reaction of ethyl phenylacetate with 8-methyl-2-oxo-4-phenyl-2H-chromene-7-carboxylic acid in the presence of a catalyst. The reaction is carried out under reflux in the presence of a dehydrating agent, such as thionyl chloride or phosphorus pentoxide. The resulting product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has also been found to have potential as a scaffold for the development of new drug candidates.
Eigenschaften
IUPAC Name |
ethyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-3-29-26(28)25(19-12-8-5-9-13-19)30-22-15-14-20-21(18-10-6-4-7-11-18)16-23(27)31-24(20)17(22)2/h4-16,25H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOQDERHDUSFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(2R,3R)-3-(4-morpholinyl)-1'-(2-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4921924.png)

![N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4921933.png)
![4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B4921937.png)

![6-[(4-fluorobenzyl)(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4921949.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B4921959.png)
![2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4921970.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4921983.png)
![3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4921994.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B4922017.png)
